Deschloro Ticlopidine-d5 is a deuterated derivative of Ticlopidine, a thienopyridine compound known for its anti-platelet properties. This compound is primarily utilized in pharmacological research to study platelet aggregation and related cardiovascular conditions. The introduction of deuterium (d5) in the structure allows for enhanced tracking in metabolic studies and provides insights into the pharmacokinetics and dynamics of Ticlopidine.
Deschloro Ticlopidine-d5 is synthesized from Ticlopidine through a chemical modification process that involves the removal of a chlorine atom and the incorporation of deuterium. The synthesis often utilizes isotopically labeled reagents to achieve the desired deuteration.
Deschloro Ticlopidine-d5 falls under the classification of thienopyridines, which are a class of compounds recognized for their role as P2Y12 receptor inhibitors. These compounds are essential in the prevention of thrombotic events in patients at risk for cardiovascular diseases.
The synthesis of Deschloro Ticlopidine-d5 typically involves several steps, including:
The synthetic route may include techniques such as:
The molecular structure of Deschloro Ticlopidine-d5 retains the core thienopyridine framework characteristic of Ticlopidine but features a deuterated carbon atom where hydrogen would typically reside. The chemical formula can be represented as C13H12D5ClN2S, reflecting its modified hydrogen content due to deuteration.
Deschloro Ticlopidine-d5 can participate in various chemical reactions typical for thienopyridine derivatives:
Reactions involving Deschloro Ticlopidine-d5 can be monitored using techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the incorporation and behavior of deuterium within biological systems.
Deschloro Ticlopidine-d5 acts primarily as an inhibitor of platelet aggregation by blocking the P2Y12 receptor, which plays a critical role in platelet activation and aggregation processes. Its mechanism involves:
Characterization techniques such as mass spectrometry and infrared spectroscopy are commonly employed to confirm the identity and purity of Deschloro Ticlopidine-d5 during synthesis.
Deschloro Ticlopidine-d5 is primarily used in research settings, including:
Deschloro Ticlopidine-d5 is systematically named 5-((phenyl-d5)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine according to IUPAC conventions [8]. This nomenclature precisely defines its tetrahydropyridine core, benzyl substituent with pentadeuterated phenyl ring (phenyl-d5), and thieno[3,2-c]pyridine heterocycle. Its canonical SMILES representation is [2H]C1=C(C([2H])=C([2H])C([2H])=C1[2H])CN(C2)CCC3=C2C=CS3
, explicitly denoting deuterium substitution at all five hydrogen positions of the phenyl ring [6] [8]. The molecular formula is C₁₄H₁₀D₅NS (MW = 234.37 g/mol), confirmed through high-resolution mass spectrometry (exact mass: 234.12) [1] [3].
Deschloro Ticlopidine-d5 features two key modifications compared to Ticlopidine:
Table 2: Structural Comparison with Ticlopidine and Related Analogs
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Ticlopidine | C₁₄H₁₄ClNS | 263.79 g/mol | 2-Chlorophenyl ring |
Deschloro Ticlopidine | C₁₄H₁₅NS | 229.34 g/mol | Phenyl ring (no chlorine) |
Deschloro Ticlopidine-d5 | C₁₄H₁₀D₅NS | 234.37 g/mol | Pentadeuterated phenyl ring (no chlorine) |
Clopidogrel | C₁₆H₁₆ClNO₂S | 321.82 g/mol | 2-Chlorophenyl ring; methyl carboxylate group |
The deschlorination eliminates steric and electronic effects of chlorine, potentially altering receptor binding kinetics. Deuteration maintains near-identical steric properties but enhances metabolic stability due to the kinetic isotope effect (KIE) [3] [6].
Table 3: Impact of Deuteration on Physicochemical and Metabolic Properties
Property | Deschloro Ticlopidine | Deschloro Ticlopidine-d5 | Biological Consequence |
---|---|---|---|
Molecular Weight | 229.34 g/mol | 234.37 g/mol | MS detection shift (+5 m/z) |
Metabolic Half-life | ~2.1 h (rat hepatocytes) | ~3.8 h (rat hepatocytes) | Enhanced exposure |
CYP2C19 Km | 18.7 µM | 24.3 µM | Reduced metabolic clearance |
LogP | 3.10 | 3.24 | Slight lipophilicity increase |
Comprehensive Compound Listing
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3